REACTION_CXSMILES
|
[H-].[Na+].COC(=O)[CH2:6][CH2:7][C:8]1[N:13]=[CH:12][C:11]2[O:14][CH2:15][CH2:16][C:10]=2[C:9]=1[C:17]([O:19]C)=O.Cl>O1CCCC1.CO>[CH2:16]1[C:10]2=[C:9]3[C:17](=[O:19])[CH2:6][CH2:7][C:8]3=[N:13][CH:12]=[C:11]2[O:14][CH2:15]1 |f:0.1|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
methyl 5-(3-methoxy-3-oxopropyl)-2,3-dihydrofuro[2,3-c]pyridine-4-carboxylate
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
COC(CCC1=C(C2=C(C=N1)OCC2)C(=O)OC)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
CUSTOM
|
Details
|
the organic solvent was evaporated under reduced pressure
|
Type
|
STIRRING
|
Details
|
The residual aqueous solution was stirred at 150° C. for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→40/60)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1COC=2C1=C1C(=NC2)CCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 886 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |